molecular formula C20H26O6 B044591 Bis[4-(vinyloxy)butyl]terephthalate CAS No. 117397-31-6

Bis[4-(vinyloxy)butyl]terephthalate

Cat. No.: B044591
CAS No.: 117397-31-6
M. Wt: 362.4 g/mol
InChI Key: HMNFSPVCKZFHGZ-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester: is an organic compound with the molecular formula C20H26O6. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with 4-(ethenyloxy)butyl groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester typically involves the esterification of terephthalic acid with 4-(ethenyloxy)butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

    Oxidation: Formation of terephthalic acid and 4-(ethenyloxy)butanoic acid.

    Reduction: Formation of 1,4-benzenedimethanol and 4-(ethenyloxy)butanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing biodegradable materials for medical implants.

    Industry: Utilized in the production of high-performance plastics and resins.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester involves its interaction with various molecular targets. In polymerization reactions, the compound acts as a monomer, undergoing polymerization through the vinyl groups. In biological systems, its ester groups can be hydrolyzed to release the corresponding alcohols and acids, which may interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Known for its use as a plasticizer.

    1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Used in the production of flexible plastics.

Uniqueness

1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester is unique due to its vinyl ether groups, which provide additional reactivity compared to other esters. This makes it particularly valuable in the synthesis of specialized polymers and materials with unique properties.

Properties

IUPAC Name

bis(4-ethenoxybutyl) benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-3-23-13-5-7-15-25-19(21)17-9-11-18(12-10-17)20(22)26-16-8-6-14-24-4-2/h3-4,9-12H,1-2,5-8,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNFSPVCKZFHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074384
Record name 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117397-31-6
Record name 1,4-Bis[4-(ethenyloxy)butyl] 1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117397-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, 1,4-bis(4-(ethenyloxy)butyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, 1,4-bis[4-(ethenyloxy)butyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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